Product packaging for 2-bromopyridin-3-amine Hydrochloride(Cat. No.:CAS No. 78607-34-8)

2-bromopyridin-3-amine Hydrochloride

Cat. No.: B1597110
CAS No.: 78607-34-8
M. Wt: 209.47 g/mol
InChI Key: DPNBJOJJJCUTQI-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous areas of chemical science. researchgate.netgoogle.com The pyridine ring is a common scaffold found in a vast array of natural products, including alkaloids like nicotine, and essential biomolecules such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). justia.com In medicinal chemistry, the pyridine nucleus is a privileged structure, frequently incorporated into the design of new therapeutic agents due to its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and improve the solubility of drug candidates. justia.comgoogle.com

The pharmacological applications of pyridine derivatives are extensive, with compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. researchgate.netgoogle.comsigmaaldrich.com Furthermore, in organic synthesis, pyridines are valued as catalysts, ligands for transition metals, and versatile building blocks for the construction of more complex molecular architectures. google.comjustia.com Their utility also extends to materials science, where they are used in the development of functional materials and agrochemicals. google.comjustia.com

Role of Halogenated Aminopyridines as Versatile Synthons

Halogenated aminopyridines are a particularly important subclass of pyridine derivatives that serve as highly versatile synthons—or building blocks—in organic synthesis. The presence of both a halogen atom and an amino group on the pyridine ring provides multiple reactive sites for chemical modification. researchgate.netnih.gov The halogen, typically chlorine or bromine, acts as a good leaving group in nucleophilic substitution reactions and is a key functional group for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The amino group, on the other hand, can be readily acylated, alkylated, or diazotized, allowing for a wide range of chemical transformations. sigmaaldrich.com This dual reactivity makes halogenated aminopyridines invaluable intermediates for the synthesis of a diverse array of substituted pyridines, which are often key components of pharmaceuticals and other functional molecules. nih.gov For instance, 2-amino-3-bromopyridine (B76627), the free base of the title compound, is utilized in the synthesis of various derivatives, including carbolines and N-(bromopyridyl)amidines, through palladium-catalyzed reactions. sigmaaldrich.com The strategic placement of the halogen and amino groups allows for regioselective reactions, providing precise control over the final molecular structure.

Positional Isomerism and Structural Features of 2-Bromopyridin-3-amine

The chemical properties and reactivity of brominated aminopyridines are significantly influenced by the relative positions of the bromine and amino substituents on the pyridine ring. In the case of 2-bromopyridin-3-amine, the amino group is at position 3 and the bromine atom is at position 2. This specific arrangement dictates the electronic properties of the molecule. The amino group is an electron-donating group, which can increase the electron density of the pyridine ring, while the bromine atom is an electron-withdrawing group. nih.gov

The formation of the hydrochloride salt of 2-bromopyridin-3-amine involves the protonation of one of the nitrogen atoms. In aminopyridines, protonation typically occurs at the ring nitrogen rather than the exocyclic amino nitrogen, as the resulting pyridinium (B92312) ion is stabilized by resonance. The crystal structure of related halogenated aminopyridine hydrochlorides often reveals extensive hydrogen bonding networks, where the pyridinium and amino protons form hydrogen bonds with the chloride counter-ion and neighboring molecules. googleapis.com These intermolecular interactions play a crucial role in the solid-state packing and physical properties of the compound.

Below is a data table comparing the properties of 2-bromopyridin-3-amine and its hydrochloride salt.

Property2-Bromopyridin-3-amine2-Bromopyridin-3-amine Hydrochloride
CAS Number 39856-58-1 nih.govsigmaaldrich.com78607-34-8 researchgate.net
Molecular Formula C5H5BrN2 nih.govC5H6BrClN2 researchgate.net
Molecular Weight 173.01 g/mol nih.gov209.47 g/mol researchgate.net
Appearance Solid sigmaaldrich.comCrystalline solid
Melting Point 76-80 °C sigmaaldrich.comNot available
Solubility Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758). nih.govLikely soluble in water and polar organic solvents.

Overview of Current Research Trajectories for 2-Bromopyridin-3-amine

Current research involving 2-bromopyridin-3-amine and its hydrochloride salt is primarily focused on its application as a key intermediate in the synthesis of novel compounds with potential biological activity. The strategic positioning of the amino and bromo groups allows for sequential or one-pot multi-component reactions to build complex molecular scaffolds.

One significant research trajectory is its use in the synthesis of fused heterocyclic systems. For example, the free base, 2-amino-3-bromopyridine, can undergo palladium-catalyzed arylation followed by amination to produce carboline derivatives. sigmaaldrich.com These tricyclic structures are of interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic compounds.

Another area of investigation is the use of 2-bromopyridin-3-amine in cross-coupling reactions to introduce diverse substituents at the 2-position of the pyridine ring. The resulting 3-aminopyridine (B143674) derivatives are valuable precursors for the synthesis of compounds with potential applications in areas such as oncology and neurology. The amino group at the 3-position can also be a key site for further functionalization, leading to the creation of libraries of novel compounds for high-throughput screening.

The table below summarizes some of the documented synthetic applications of 2-amino-3-bromopyridine, which is the precursor to the hydrochloride salt.

ReactantReagents and ConditionsProductReference
2-Aminopyridine (B139424)Bromine, Acetic Acid2-Amino-3-bromopyridine google.com
2-Amino-3-bromopyridine(2-methoxyphenyl)acetylene, Pd catalyst3-[(2-methoxyphenyl)ethynyl]pyridin-2-amine sigmaaldrich.com
2-Amino-3-bromopyridinePotassium ferrocyanide, Pd catalyst, DBU2-Amino-3-cyanopyridine (B104079) sigmaaldrich.com
2-Amino-3-bromopyridine2-Chloro-3-nitropyridine (B167233), Pd catalyst, XantphosNitro-substituted N,N′-dipyridinylamines sigmaaldrich.com

While much of the detailed research has been conducted on the free base, the hydrochloride salt offers advantages in terms of handling, stability, and solubility in aqueous media, making it a more convenient starting material for certain synthetic procedures. Future research is likely to continue exploring the synthetic utility of this compound in the development of new pharmaceuticals and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrClN2 B1597110 2-bromopyridin-3-amine Hydrochloride CAS No. 78607-34-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2.ClH/c6-5-4(7)2-1-3-8-5;/h1-3H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNBJOJJJCUTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376458
Record name 2-bromopyridin-3-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78607-34-8
Record name 2-bromopyridin-3-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromopyridin 3 Amine and Its Hydrochloride Salt

Direct Bromination Approaches for 2-Aminopyridine (B139424)

Direct bromination of 2-aminopyridine is a complex process due to the activating nature of the amino group, which influences the position of the incoming electrophile on the pyridine (B92270) ring.

The amino group in 2-aminopyridine is a powerful activating group that directs incoming electrophiles, such as bromine, to the positions ortho and para to itself. In the pyridine ring, this corresponds to the C3 and C5 positions. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, but the activating amino group facilitates the reaction. However, this activation often leads to a mixture of products. The reaction of 2-aminopyridine with bromine typically yields a mixture of 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine (B40352). researchgate.netorgsyn.org High-temperature, gas-phase bromination can produce a complex mixture that includes 2-amino-3-bromopyridine (B76627), but also several other mono-, di-, and tri-brominated isomers. researchgate.net

Achieving regioselectivity for the 3-position is a significant challenge in the direct bromination of 2-aminopyridine. The C5 position is electronically favored, leading to 2-amino-5-bromopyridine as the major product under many conditions. orgsyn.org However, specific reaction conditions can be optimized to favor the formation of 2-amino-3-bromopyridine. One patented method involves a carefully controlled, two-stage addition of bromine at different temperatures. Initially, half of the bromine is added at 0°C, followed by the addition of acetic acid at a slightly elevated temperature (10-20°C), and finally, the remainder of the bromine is added back at 0°C before a final reaction period at an elevated temperature (e.g., 57°C). google.com This procedure is designed to produce high-purity 2-amino-3-bromopyridine with minimal by-products. google.compatsnap.com

Other strategies to control regioselectivity involve the use of different brominating agents and solvents. For instance, using LiBr in the presence of an oxidant like Selectfluor has been shown to be effective for the regioselective bromination of certain 2-aminopyridines. rsc.org The choice of solvent can also play a role; bromination in acetic acid is a common method, but often yields the 5-bromo isomer as the main product. orgsyn.org

Table 1: Selected Conditions for Direct Bromination of 2-Aminopyridine

Brominating AgentSolventTemperatureKey ConditionsPrimary Product(s)Reference
BromineAcetic Acid<20°C to 50°CSingle addition of bromine solution2-Amino-5-bromopyridine orgsyn.org
BromineOrganic Solvent0°C, then 10-20°C, then 0°C, then 57°CStaged addition of bromine and acetic acid2-Amino-3-bromopyridine google.com
Bromine VaporNitrogen (gas phase)500°CPassed over pumiceComplex mixture including 2-amino-3-bromopyridine researchgate.net

The strong activation by the amino group makes the pyridine ring susceptible to polybromination, with 2-amino-3,5-dibromopyridine being a common by-product. orgsyn.org Controlling the stoichiometry of the reactants is crucial to favor monobromination. Using an equimolar amount of bromine relative to 2-aminopyridine is a primary step. orgsyn.org However, even with controlled stoichiometry, the monobrominated product is more activated towards further substitution than the starting material, often leading to the formation of the dibromo compound. orgsyn.org

Reduction-Based Syntheses of 2-Bromopyridin-3-amine

An alternative and more regiochemically controlled route to 2-bromopyridin-3-amine involves the chemical reduction of a pre-functionalized precursor, 2-bromo-3-nitropyridine.

This synthetic pathway begins with the synthesis of 2-bromo-3-nitropyridine. This precursor can be prepared through the nitration of 2-bromopyridine (B144113) using nitric acid. bloomtechz.com The positions of the bromo and nitro groups are fixed, thus avoiding the regioselectivity issues inherent in the direct bromination of 2-aminopyridine.

A variety of reducing agents are effective for the conversion of the nitro group to an amine on the pyridine ring. The choice of reagent often depends on factors like cost, scale, and functional group tolerance.

Commonly used methods include:

Metal-Acid Systems: A widely used method involves the reduction of the nitro compound with a metal, such as iron powder or tin, in the presence of an acid like hydrochloric acid or acetic acid. orgsyn.orggoogle.com For example, the reduction of a related compound, 2-amino-5-bromo-3-nitropyridine (B172296), is effectively carried out using reduced iron in a mixture of ethanol (B145695), water, and a catalytic amount of concentrated hydrochloric acid. orgsyn.org This system is generally robust and cost-effective for large-scale preparations.

Stannous Chloride: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is another classic and highly effective reagent for the reduction of aromatic nitro groups. orgsyn.org

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. Catalytic hydrogenation is often very clean and efficient, but may require specialized equipment for handling hydrogen gas under pressure.

The reaction parameters, including temperature and solvent, are generally mild. Metal-acid reductions are often performed by heating the mixture on a steam bath. orgsyn.org

Table 2: Common Reducing Systems for Nitro-Aryl Compounds

Reducing AgentAcid/Solvent SystemTypical ConditionsAdvantagesReference
Iron (Fe) PowderHCl / Ethanol / WaterHeating (e.g., steam bath)Cost-effective, suitable for large scale orgsyn.org
Tin(II) Chloride (SnCl₂)Concentrated HClOften at room temperature or with gentle heatingHigh efficiency orgsyn.org
Catalytic Hydrogenation (e.g., H₂/Pd)Ethanol, Methanol, or Ethyl Acetate (B1210297)Room temperature, H₂ pressureClean reaction, high yield orgsyn.orggoogle.com

Upon successful reduction and isolation of the 2-bromopyridin-3-amine base, the hydrochloride salt can be readily prepared by dissolving the amine in a suitable organic solvent, such as ether or isopropanol, and treating it with a solution of hydrogen chloride. The resulting 2-bromopyridin-3-amine hydrochloride typically precipitates from the solution and can be collected by filtration.

Hofmann Degradation of Bromopyridine Carboxamide Derivatives

The Hofmann degradation, or Hofmann rearrangement, is a robust method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgbyjus.com This reaction proceeds through an isocyanate intermediate formed by treating the amide with a halogen (typically bromine) and a strong base. wikipedia.orgbyjus.com

Synthetic Pathways from 3-Bromo-2-pyridinecarboxamide

The synthesis of 2-bromopyridin-3-amine from its corresponding amide, 3-bromo-2-pyridinecarboxamide, is a direct application of the Hofmann rearrangement. The reaction mechanism involves several key steps:

Formation of Hypobromite (B1234621): Sodium hydroxide (B78521) reacts with bromine in situ to form sodium hypobromite (NaOBr). wikipedia.org

N-Bromination: The primary amide is deprotonated by the base, and the resulting anion reacts with the hypobromite to form an N-bromoamide intermediate. byjus.com

Second Deprotonation: A second proton is abstracted from the nitrogen by the base, forming a bromoamide anion. wikipedia.org

Rearrangement: This anion undergoes rearrangement; the pyridyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate. byjus.com

Hydrolysis: The isocyanate is then hydrolyzed by water. This nucleophilic addition forms an unstable carbamic acid derivative. wikipedia.orgbyjus.com

Decarboxylation: The carbamic acid spontaneously loses carbon dioxide to yield the final product, 2-bromopyridin-3-amine. wikipedia.orgbyjus.com

This pathway is advantageous as it generally produces primary amines that are not contaminated with secondary or tertiary amine byproducts. byjus.com

Process Parameters and Yield Optimization

Optimizing the Hofmann degradation requires careful control over several process parameters to maximize yield and purity.

Reagents: The core reagents are the 3-bromo-2-pyridinecarboxamide substrate, a halogen (bromine or chlorine), a strong base (sodium hydroxide is common), and water. byjus.com

Stoichiometry: The molar ratio of the reagents is critical. Typically, an excess of base is used to ensure complete deprotonation and to neutralize the hydrogen bromide formed during the reaction. Studies on the Hofmann reaction show that up to four moles of NaOH can be consumed per mole of amide. youtube.com

Temperature: The reaction is usually initiated at a low temperature, often below 0°C, during the addition of bromine. The mixture is then heated to drive the rearrangement and subsequent hydrolysis. byjus.com

Solvent: The reaction is typically carried out in an aqueous solution.

Yield optimization focuses on minimizing side reactions by controlling the temperature during exothermic steps and ensuring efficient mixing of the reactants.

Nucleophilic Substitution Routes to 2-Bromopyridin-3-amine

Nucleophilic aromatic substitution (SNAr) presents an alternative, albeit often more complex, route to synthesizing substituted pyridines. nih.gov This approach involves the displacement of a leaving group from the pyridine ring by a nucleophile, such as an amide ion. pearson.com

For the synthesis of 2-bromopyridin-3-amine, a potential pathway could involve starting with a di-substituted pyridine, such as 2,3-dibromopyridine, and selectively replacing one of the bromine atoms with an amino group. This can be achieved using a strong nucleophile like sodium amide (NaNH₂). pearson.com However, such reactions on bromopyridine substrates can be complicated. When 3-bromopyridine (B30812) is reacted under these conditions, it can form a pyridyne intermediate, leading to a mixture of 3-aminopyridine (B143674) and 4-aminopyridine, which necessitates challenging purification steps. vaia.com This potential for isomer formation makes controlling the regioselectivity a significant challenge for this synthetic route.

Specific Considerations for the Synthesis of this compound

The hydrochloride salt of 2-bromopyridin-3-amine is typically prepared after the free base has been synthesized and isolated. The process is a standard acid-base reaction.

The free base, 2-bromopyridin-3-amine, is dissolved in a suitable organic solvent. Concentrated or gaseous hydrochloric acid is then added to the solution. prepchem.com The basic nitrogen atom of the pyridine ring's amino group is protonated by the hydrochloric acid, forming the ammonium (B1175870) chloride salt.

This salt is often significantly more crystalline and stable than the free base. The formation of the hydrochloride salt is frequently used as a final purification step, as the salt can be precipitated from the solution, filtered, and washed to remove impurities that remain in the solvent. google.com

Comparative Analysis of Synthetic Routes to 2-Bromopyridin-3-amine

The choice between the Hofmann degradation and nucleophilic substitution routes depends on a careful evaluation of their respective efficiencies, costs, and scalability.

Evaluation of Yield, Purity, and Scalability

A comparative analysis highlights the distinct profiles of the primary synthetic methodologies.

Parameter Hofmann Degradation Nucleophilic Substitution (SNAr)
Yield Generally provides moderate to good yields. The one-carbon loss is inherent to the reaction.Highly variable. Often lower due to side reactions and the formation of isomeric byproducts. vaia.com
Purity High purity of the primary amine is a key advantage, as it avoids secondary and tertiary amine contaminants. byjus.com Byproducts are typically inorganic and easily removed.Purity can be a significant issue. Products are often contaminated with isomers, requiring extensive chromatographic purification. prepchem.com
Scalability Generally considered scalable. It is often a one-pot synthesis using inexpensive bulk reagents. However, handling bromine and managing exothermic steps require specialized equipment and safety protocols for large-scale production.Difficult to scale. The use of strong, hazardous bases (e.g., NaNH₂), potential need for cryogenic conditions, and complex purification make industrial-scale production challenging and costly. nih.govijssst.info

This table is generated based on an analysis of the cited research findings.

By-product Formation and Purification Strategies

The synthesis of 2-bromopyridin-3-amine and its precursors is often accompanied by the formation of various by-products, necessitating effective purification strategies to obtain a product of high purity. The nature and quantity of these by-products are highly dependent on the specific synthetic route and reaction conditions employed.

A significant challenge in the synthesis of related brominated pyridines, such as 2-amino-5-bromopyridine, is the formation of di-substituted by-products. orgsyn.orgijssst.infogoogleapis.com Over-bromination of the starting material, 2-aminopyridine, can lead to the generation of 2-amino-3,5-dibromopyridine. ijssst.infogoogleapis.com The amount of the brominating agent is a critical factor in controlling the formation of this impurity. ijssst.info In other preparations, the synthesis of 2-bromopyridine can be contaminated with 2,6-dibromopyridine. prepchem.com

To mitigate the issue of by-product formation, various purification strategies have been developed. These methods aim to separate the desired product from unreacted starting materials, reagents, and unwanted side products. Common purification techniques include recrystallization, extraction, and distillation.

For instance, the 2-amino-3,5-dibromopyridine by-product can be effectively removed by washing the crude product with hot petroleum ether. orgsyn.org Recrystallization from solvents such as ethanol is also a widely used method to enhance the purity of the final compound. ijssst.info Another approach involves adjusting the pH of the reaction mixture to induce precipitation of the desired product, which can then be isolated by filtration. ijssst.info In the case of crude 2-bromopyridine, steam distillation has been employed as a purification step. google.com A more elaborate purification process involves a sequence of steam distillation, phase separation, dissolution in an organic solvent like methylene (B1212753) chloride, treatment with hydrochloric acid, and subsequent phase separation to isolate the purified product. google.com Fractional distillation is another effective technique for separating 2-bromopyridine from by-products like 2,6-dibromopyridine. prepchem.com

The selection of an appropriate purification strategy is crucial for achieving the desired purity of 2-bromopyridin-3-amine and its hydrochloride salt, which is often essential for their intended applications in further chemical syntheses.

By-product/ImpurityPurification StrategySource
2-amino-3,5-dibromopyridineWashing with hot petroleum ether orgsyn.org
2-amino-3,5-dibromopyridineRecrystallization from ethanol ijssst.info
2-amino-3,5-dibromopyridinepH adjustment with ammonia (B1221849) followed by cooling and filtration ijssst.info
2,6-dibromopyridineFractional distillation prepchem.com
General ImpuritiesSteam distillation google.com
General ImpuritiesNeutralization with sodium hydroxide, extraction, and vacuum concentration google.com
General ImpuritiesExtraction with ether, drying over potassium hydroxide, and distillation prepchem.com

Chemical Reactivity and Transformation of 2 Bromopyridin 3 Amine

Substitution Reactions of 2-Bromopyridin-3-amine

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing pyridines, particularly those with a leaving group at the 2- or 4-position. youtube.com The electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer-like complex). youtube.comkhanacademy.org For 2-halopyridines, a nucleophile attacks the carbon atom bearing the halogen, leading to the substitution of the halide. youtube.com

In the case of 2-bromopyridin-3-amine, the bromine atom serves as a leaving group. However, the reaction is complicated by the presence of the electron-donating amino group at the C3 position. This group can decrease the electrophilicity of the pyridine (B92270) ring, making it less susceptible to nucleophilic attack compared to pyridines with electron-withdrawing substituents. thieme-connect.de Despite this, SNAr reactions can be achieved, often requiring specific conditions to proceed efficiently. The general mechanism involves the addition of a nucleophile to the pyridine ring, followed by the elimination of the bromide ion to restore aromaticity. youtube.com While SNAr reactions on halopyridines with electron-donating groups are challenging, they represent a direct method for introducing various functionalities. thieme-connect.de

The amino group in 2-bromopyridin-3-amine is a versatile functional handle for further molecular elaboration. As a primary amine, it exhibits typical nucleophilic character and can react with a variety of electrophiles. msu.edumsu.edulibretexts.org These reactions allow for the synthesis of a wide range of derivatives, modifying the compound's properties for various applications.

Common derivatization reactions include:

Acylation: The reaction of the amino group with acid chlorides or anhydrides yields the corresponding 2-acylamido-3-bromopyridines. sigmaaldrich.comsigmaaldrich.com This transformation is a standard method for forming amides.

Amidine Formation: The amino group can react with appropriate reagents to form N-(bromopyridyl)amidines. sigmaaldrich.comsigmaaldrich.com

Alkylation: While direct alkylation can lead to multiple substitutions, it is a potential pathway for synthesizing secondary and tertiary amines under controlled conditions. chemguide.co.uk

These derivatizations are fundamental in synthetic organic chemistry for protecting the amine functionality or for building more complex molecular architectures. sigmaaldrich.comsigmaaldrich.com

Cross-Coupling Reactions Involving 2-Bromopyridin-3-amine

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. 2-Bromopyridin-3-amine is an excellent substrate for these transformations, leveraging the reactivity of the carbon-bromine bond.

The development of various palladium catalyst systems has enabled the efficient coupling of aryl halides, including 2-bromopyridines, with a wide array of coupling partners. wikipedia.org These reactions typically involve a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov This reaction is widely used to synthesize biaryl and heteroaryl compounds. researchgate.net 2-Bromopyridin-3-amine can be effectively coupled with various aryl or vinyl boronic acids or their esters to yield 2-aryl- or 2-vinyl-3-aminopyridine derivatives. The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields. nih.govresearchgate.net

Another significant palladium-catalyzed carbon-carbon bond-forming reaction is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. semanticscholar.orgscirp.orgsemanticscholar.org This method has been successfully applied to 2-amino-3-bromopyridines to synthesize 2-amino-3-alkynylpyridine derivatives, which are important precursors for other heterocyclic compounds like azaindoles. scirp.orgsemanticscholar.org

Table 1: Examples of Palladium-Catalyzed C-C Coupling Reactions with 2-Amino-3-bromopyridine (B76627)
Reaction TypeCoupling PartnerCatalyst SystemBase/SolventConditionsYieldReference
Suzuki-MiyauraArylboronic acidsPd2(dba)3 / Phosphine (B1218219) LigandKF / Dioxane-Good to Excellent nih.gov
SonogashiraTerminal AlkynesPd(CF3COO)2 / PPh3 / CuIEt3N / DMF100°C, 3h72-96% semanticscholar.orgscirp.orgsemanticscholar.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgresearchgate.net This reaction has become a cornerstone for the synthesis of aryl amines. 2-Bromopyridin-3-amine can act as the aryl halide component, coupling with a variety of primary and secondary amines to produce N³-substituted-2,3-diaminopyridines. nih.gov

The success of the Buchwald-Hartwig amination of 2-bromopyridines often relies on the use of specialized, bulky, electron-rich phosphine ligands that facilitate the catalytic cycle. researchgate.net The choice of ligand and base is critical to overcome challenges such as potential chelation of the palladium center by the substrate's amino groups. nih.gov This methodology provides a direct and efficient route to N-arylated and N-alkylated aminopyridines, which are valuable building blocks in medicinal chemistry. nih.govnih.gov

Table 2: Examples of Palladium-Catalyzed C-N Coupling Reactions with 3-Bromo-2-aminopyridine
Amine TypeCatalyst/LigandBaseSolventYieldReference
Primary Amines (e.g., cyclopentylamine, benzylamine)BrettPhos-precatalystLiHMDS-Moderate to Good (up to 78%) nih.gov
Secondary AminesRuPhos-precatalystLiHMDS-Good nih.gov
Volatile Primary & Secondary AminesPd(OAc)2 / dpppNaOtBuToluene (B28343)55-98% researchgate.net

Copper-Catalyzed Cross-Coupling (e.g., Goldberg Reaction)

Copper-catalyzed cross-coupling reactions are pivotal in the formation of carbon-nitrogen and carbon-carbon bonds. The Goldberg reaction, a copper-catalyzed amination, is particularly relevant to substrates like 2-bromopyridin-3-amine. While direct studies on 2-bromopyridin-3-amine hydrochloride are not extensively detailed, the reactivity of the closely related 2-bromopyridine (B144113) provides a strong model for its behavior.

In a typical Goldberg reaction, a copper catalyst, often in the form of copper(I) iodide (CuI), facilitates the coupling of an aryl halide with an amine or an amide. For 2-bromopyridine, the reaction with secondary amides has been shown to be effectively catalyzed by a system formed in situ from CuI and a ligand such as 1,10-phenanthroline (B135089). This catalytic system allows for the formation of 2-N-substituted aminopyridine amides in high yields. The reaction can be modified for the synthesis of 2-N-substituted aminopyridines through in situ methanolysis or hydrolysis of the intermediate amide.

The presence of the amino group at the 3-position of 2-bromopyridin-3-amine would likely influence the reaction, potentially acting as an internal ligand or affecting the electronic properties of the C-Br bond. The hydrochloride form would necessitate the use of a base to liberate the free amine for it to participate in reactions or to prevent interference with the catalytic cycle.

A specific example of a copper-catalyzed reaction involving 2-amino-3-bromopyridine is its conversion to 2-amino-3-iodopyridine. This transformation is achieved by reacting it with sodium iodide in the presence of copper(I) iodide and a trans-N,N'-dimethylcyclohexane-1,2-diamine ligand. This demonstrates the utility of copper catalysis in modifying the halogen substituent on the pyridine ring.

Table 1: Examples of Copper-Catalyzed Reactions with Bromopyridine Derivatives
SubstrateReagentCatalyst SystemProductReference
2-BromopyridineSecondary AmidesCuI / 1,10-phenanthroline2-Methylaminopyidine amides
2-Amino-3-bromopyridineSodium IodideCuI / trans-N,N'-dimethylcyclohexane-1,2-diamine2-Amino-3-iodopyridine

Other Transition Metal-Mediated Transformations

Beyond copper, other transition metals, particularly palladium, play a crucial role in the transformation of 2-bromopyridin-3-amine. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

For 2-amino-3-bromopyridine, palladium catalysis has been employed for the synthesis of various heterocyclic systems. For instance, carbolines can be synthesized via a palladium-catalyzed arylation followed by a palladium-catalyzed amination reaction. This highlights the ability to perform sequential transformations on the molecule.

Furthermore, the bromine atom can be displaced by a cyano group through a palladium-catalyzed cyanation reaction. This has been demonstrated using potassium ferrocyanide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Such transformations are valuable for introducing versatile functional groups that can be further elaborated.

The amino group in 2-bromopyridin-3-amine can also act as a directing group in C-H activation reactions, a common feature in transition metal catalysis. This can lead to the functionalization of the pyridine or adjacent rings in more complex derivatives.

Table 2: Palladium-Catalyzed Reactions of 2-Amino-3-bromopyridine
Reaction TypeReagents/CatalystProductReference
Arylation/AminationPd catalystCarbolines
CyanationPotassium ferrocyanide / Pd catalyst / DBU2-Amino-3-cyanopyridine (B104079)
Coupling with 2-chloro-3-nitropyridine (B167233)Pd catalyst / Xantphos ligandNitro-substituted N,N'-dipyridinylamines

Oxidation and Reduction Chemistry of 2-Bromopyridin-3-amine

The oxidation and reduction chemistry of 2-bromopyridin-3-amine is dictated by its constituent functional groups. The primary amino group is susceptible to oxidation, while the pyridine ring can undergo reduction under certain conditions.

Oxidation: The amino group can be oxidized to various nitrogen-containing functional groups, such as nitroso, nitro, or azo compounds, depending on the oxidant and reaction conditions. While specific studies on the oxidation of 2-bromopyridin-3-amine are scarce, the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid has been investigated. This reaction proceeds via a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. A similar mechanism would be expected for 2-bromopyridin-3-amine. The pyridine nitrogen can also be oxidized to an N-oxide, which can significantly alter the reactivity of the ring.

Rearrangement Reactions of 2-Bromopyridin-3-amine

2-Bromopyridin-3-amine possesses the structural motifs that could potentially lead to various rearrangement reactions, although specific examples for this compound are not widely reported.

One potential rearrangement is the Smiles rearrangement , which involves the intramolecular nucleophilic aromatic substitution of an activated aromatic system. Given the presence of the amino group, which can be converted into a better nucleophile, and the pyridine ring, which can be activated by substituents, derivatives of 2-bromopyridin-3-amine could be designed to undergo this rearrangement.

Another possibility is the Dimroth rearrangement , which is a rearrangement of 1,2,3-triazoles but has been observed in other heterocyclic systems. It involves the ring-opening of a heterocyclic ring followed by re-cyclization to form a new heterocyclic system.

While aminations of some bromopyridines can proceed through a pyridyne intermediate, leading to a rearranged product, this is generally not the case for 2-bromopyridines, where direct substitution is favored.

Reactions with Specific Reagents and Chemical Environments

The reaction of 2-bromopyridin-3-amine with cuprous cyanide (CuCN) is a classic method for introducing a cyano group onto the pyridine ring, known as the Rosenmund-von Braun reaction. The bromine atom at the 2-position is susceptible to nucleophilic substitution by the cyanide ion, facilitated by the copper(I) salt. This reaction typically requires high temperatures and a polar aprotic solvent like DMF or DMSO. The resulting 2-amino-3-cyanopyridine is a valuable intermediate for the synthesis of various pharmaceuticals and other heterocyclic compounds. The amino group at the 3-position is generally not expected to interfere with this reaction.

As an amine, 2-bromopyridin-3-amine is a basic compound and readily reacts with hydrochloric acid (HCl) to form the corresponding hydrochloride salt, 2-bromopyridin-3-aminium chloride. In this salt, the amino group is protonated to form an ammonium (B1175870) cation. This conversion has several implications for the compound's properties and reactivity:

Solubility: The hydrochloride salt is generally more soluble in water and other polar protic solvents compared to the free base.

Reactivity of the Amino Group: Protonation of the amino group deactivates it towards electrophilic attack and reduces its nucleophilicity. Therefore, reactions that require a nucleophilic amino group would necessitate the use of a base to regenerate the free amine.

Stability: The salt form can enhance the stability and shelf-life of the compound.

Role in Reactions: In some reactions, such as diazotization, the aminopyridine is dissolved in an acid like HCl. The subsequent addition of a diazotizing agent (e.g., sodium nitrite) leads to the formation of a diazonium salt, which is a versatile intermediate for replacing the amino group with other functionalities.

Formation of Heterocyclic Systems from 2-Bromopyridin-3-amine

The strategic positioning of the amino and bromo substituents on the pyridine ring of 2-bromopyridin-3-amine facilitates a variety of cyclization reactions to form fused heterocyclic systems. These reactions often involve the participation of both functional groups in a concerted or stepwise manner to construct new rings.

Carbolines, which are pyrido[3,4-b]indole derivatives, are a significant class of compounds with a wide array of biological activities. The synthesis of β-carbolines often involves the reaction of a tryptophan derivative with an aldehyde or ketone. While direct synthesis from 2-bromopyridin-3-amine is not the most common route, related nitrogen-containing tricyclic systems can be accessed through strategies that utilize the inherent reactivity of the aminopyridine core.

One general approach to constructing such fused systems involves the initial formation of an intermediate that can undergo intramolecular cyclization. For instance, the amino group of 2-bromopyridin-3-amine can be acylated or condensed with a suitable partner containing a reactive functional group. Subsequent intramolecular cyclization, often catalyzed by a transition metal, can then lead to the formation of the desired heterocyclic ring system.

Reactant 1Reactant 2ConditionsProduct
2-Bromopyridin-3-amineTryptophan derivativeAcid catalysis, heatβ-Carboline derivative
2-Bromopyridin-3-amineCyclohexanonePalladium catalysisTetrahydro-α-carboline

The synthesis of pyrrolo[3,2-b]pyridines, also known as 1,6-diazaindoles, can be achieved from 2-bromopyridin-3-amine through reactions that form a pyrrole ring fused to the pyridine core. A common strategy involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization. The amino group plays a crucial role in this cyclization step, leading to the formation of the five-membered pyrrole ring.

Similarly, while 2-bromopyridin-3-amine is not a direct precursor for simple indoles, its chemical functionalities can be utilized to construct more complex indole-containing structures. For example, a multi-step sequence could involve the transformation of the pyridine ring into a benzene ring, followed by cyclization to form the indole nucleus. However, more direct methods for indole synthesis typically start from aniline derivatives.

Starting MaterialReagentCatalystProduct
2-Bromopyridin-3-amineTerminal AlkynePalladium(0) / Copper(I)Pyrrolo[3,2-b]pyridine
2-Bromopyridin-3-amineEthyl 2-butynoatePalladium(II) acetate (B1210297)Ethyl pyrrolo[3,2-b]pyridine-2-carboxylate

The transformation of 2-bromopyridin-3-amine into a pyridone derivative typically involves the displacement of the bromine atom with a hydroxyl group. This can be achieved through nucleophilic aromatic substitution, although the direct displacement of bromide on a pyridine ring can be challenging. More commonly, this transformation is accomplished via a metal-catalyzed hydroxylation reaction or through a multi-step sequence. For example, the bromine atom could be replaced by a methoxy group via a Buchwald-Hartwig or Ullmann-type reaction, followed by demethylation to yield the pyridone. The presence of the amino group can influence the reactivity of the pyridine ring and the conditions required for these transformations.

Starting MaterialReagentConditionsProduct
2-Bromopyridin-3-amineSodium Hydroxide (B78521)High temperature, pressure3-Amino-2-pyridone
2-Bromopyridin-3-amineSodium Methoxide (B1231860), then HBrCopper catalysis3-Amino-2-pyridone

Catalysis and Mechanistic Investigations in 2 Bromopyridin 3 Amine Reactions

Catalytic Systems in Cross-Coupling Reactions of 2-Bromopyridin-3-amine

The choice of metal catalyst and accompanying ligands is paramount in dictating the course and efficiency of cross-coupling reactions involving 2-bromopyridin-3-amine. Palladium, copper, and ruthenium-based systems have all been employed to great effect.

Palladium catalysis is a cornerstone of C-C and C-N bond formation. In reactions with 2-aminopyridine (B139424) derivatives, the design of the ligand and the optimization of catalyst loading are critical to overcoming challenges such as catalyst inhibition by the basic amine group. nih.gov

Ligand Design: The development of sophisticated ligands has been instrumental in advancing palladium-catalyzed reactions. For the amination of 3-halo-2-aminopyridines, biarylmonophosphine ligands have proven particularly effective. Ligands such as RuPhos and BrettPhos, when used as part of a precatalyst system, have been identified as outstanding for coupling with secondary and primary amines, respectively. nih.gov These bulky and electron-rich ligands are thought to facilitate the key steps of oxidative addition and reductive elimination. nih.gov For instance, the use of a BrettPhos-derived precatalyst (Pre-L8) gave a 66% yield in the N-arylation of 3-bromo-2-aminopyridine with aniline, a significant improvement over the 42% yield obtained with the traditional Pd2(dba)3/BrettPhos system. nih.gov In Sonogashira couplings of 2-amino-3-bromopyridines, simple monodentate phosphines like triphenylphosphine (B44618) (PPh3) are effective. researchgate.net The design of these ligands is crucial for navigating the complexities of the catalytic cycle, which can be hindered by the coordination of the proximal amino group of the substrate to the palladium(II) center after oxidative addition. nih.gov

Catalyst Loading: The amount of palladium catalyst used can significantly impact reaction yields. In a Sonogashira coupling of 2-amino-3-bromo-5-methylpyridine, optimizing the palladium catalyst loading is a key consideration. researchgate.net More broadly, studies on Suzuki-Miyaura cross-coupling reactions emphasize the importance of minimizing catalyst loading to achieve good yields efficiently. researchgate.net For the coupling of unprotected ortho-bromoanilines, decreasing the catalyst loading of a CataCXium A palladacycle from a higher level to 5 mol% was found to be detrimental to the yield. nih.gov In the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives via Suzuki coupling, a catalyst loading of 5 mol% of Pd(PPh3)4 was utilized. mdpi.com

Table 1: Influence of Palladium Catalyst Systems on Cross-Coupling of 2-Amino-3-halopyridines

Reaction Type Substrate Coupling Partner Catalyst System Catalyst Loading Yield Reference
C-N Coupling 3-bromo-2-aminopyridine Aniline BrettPhos-precatalyst (Pre-L8) Not specified 66% nih.gov
C-N Coupling 3-bromo-2-aminopyridine Aniline Pd2(dba)3 / BrettPhos (L8) Not specified 42% nih.gov
C-N Coupling 3-bromo-2-aminopyridine Morpholine RuPhos-precatalyst (Pre-L3) Not specified 83% nih.gov
Sonogashira 2-amino-3-bromopyridines Terminal Alkynes Pd(CF3COO)2 / PPh3 / CuI 2.5 mol% Pd 72-96% researchgate.net
Suzuki 5-bromo-2-methylpyridin-3-amine Arylboronic acids Pd(PPh3)4 5 mol% Moderate to Good mdpi.com

Copper-catalyzed reactions offer a more economical alternative to palladium for C-N bond formation. tcichemicals.com The effectiveness of these systems is highly dependent on the choice of ligands and the specific reaction conditions employed.

Influence of Ligands: A variety of ligands have been found to promote copper-catalyzed aminations. For the amination of 2-bromopyridine (B144113) with aqueous ammonia (B1221849), N,N-dimethylethylenediamine (DMEDA) was an effective ligand. researchgate.net In the coupling of 2-amino-5-iodopyridine (B21400) with morpholine, various diol ligands were tested, with ethylene (B1197577) glycol proving to be the most effective, leading to an 87% yield. rsc.org In contrast, 1,3-propanediol (B51772) gave no product, highlighting the importance of the ligand's structure. rsc.org Amino acids, such as L-proline, have also been successfully used as ligands in copper-catalyzed Ullmann-type reactions, facilitating the coupling of aryl halides with various nucleophiles under relatively mild conditions. acs.orgnih.gov For the amination of 2-iodopyridine, L-proline was more effective than other ligands when used with certain copper-containing metal-organic frameworks (Cu-MOFs). researchgate.net

Reaction Conditions: Reaction conditions play a crucial role. In the amination of 2-bromopyridine, the reaction temperature and the choice of copper salt are important variables. A study showed that both Cu(I) and Cu(II) salts could be used effectively. rsc.org The amination of 2-bromopyridine derivatives using aqueous ammonia has been achieved under mild conditions with a copper(I) catalyst. researchgate.netresearchgate.net For instance, the reaction of 2-bromopyridine with aqueous ammonia in the presence of CuI and DMEDA in ethylene glycol at 100°C gave a high yield of 2-aminopyridine. researchgate.net In some cases, increasing the concentration of reactants can improve yields, even in the absence of a ligand. researchgate.net

Table 2: Effect of Ligands on Copper-Catalyzed Amination of Halopyridines

Substrate Amine Catalyst Ligand Solvent Temperature (°C) Yield Reference
2-Bromopyridine Aqueous NH3 CuI DMEDA Ethylene Glycol 100 85% researchgate.net
2-Amino-5-iodopyridine Morpholine CuI Ethylene Glycol t-Butanol 110 87% rsc.org
2-Amino-5-iodopyridine Morpholine CuI L-Proline t-Butanol 110 55% rsc.org
2-Amino-5-iodopyridine Morpholine CuI None t-Butanol 110 No Product rsc.org
2-Iodopyridine n-Octylamine MOF-2 L-Proline DMSO 110 74% researchgate.net

Ruthenium catalysts have been uniquely employed in the synthesis of heteroarylated 2-pyridones from 2-bromopyridines. A simple catalytic system comprising [RuCl2(p-cymene)]2, potassium pivalate (B1233124) (KOPiv), and sodium carbonate can convert 2-bromopyridines into complex pyridone structures. nih.govmdpi.com This transformation is proposed to occur through a domino reaction sequence that involves initial oxygen incorporation to form a pyridone, followed by a Buchwald-Hartwig-type N-arylation and subsequent C-H bond activation to further functionalize the pyridone ring. nih.gov This demonstrates the versatility of ruthenium in mediating complex transformations that involve multiple bond-forming events in a single pot. nih.govmdpi.com

Detailed Mechanistic Pathways in Transformations of 2-Bromopyridin-3-amine

Understanding the step-by-step mechanisms of these catalytic reactions is essential for their optimization and broader application.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, involves a catalytic cycle consisting of three main steps. libretexts.orgrsc.orgwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromopyridin-3-amine) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and results in the formation of a palladium(II) intermediate. libretexts.orgwikipedia.org This process increases the oxidation state and coordination number of the palladium center. wikipedia.orglibretexts.org For substrates like 3-bromo-2-aminopyridine, a potential challenge is the coordination of the amidine-like structure to the palladium, which could hinder this initial step. nih.gov

Transmetalation: The palladium(II) intermediate then undergoes transmetalation. In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide. libretexts.orglibretexts.org

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C or C-N bond in the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org This product-releasing step is favored when the newly formed bond is strong and requires the two groups to be adjacent on the metal's coordination sphere. wikipedia.org

This catalytic cycle is a cornerstone of modern organic synthesis, enabling the construction of complex molecules. wikipedia.org

C-H activation represents a powerful strategy for molecular functionalization, as it avoids the need for pre-functionalized starting materials. mdpi.com In the context of 2-bromopyridine chemistry, a notable example is the ruthenium-catalyzed formation of poly-heteroarylated 2-pyridones. nih.gov After the initial formation of an N-pyridyl-2-pyridone, the catalytic cycle continues with a C-H bond functionalization step. This is directed by the 2-pyridyl group on the nitrogen, leading to the heteroarylation of the C-6 position of the pyridone ring. nih.govmdpi.com This type of directed C-H activation involves the coordination of a directing group to the metal center, which then facilitates the cleavage of a specific C-H bond, often through the formation of a cyclometalated intermediate. rsc.org While the precise mechanism for the ruthenium-catalyzed pyridone functionalization is still a subject of study, it highlights the potential for C-H activation to create complex molecular architectures from relatively simple precursors. nih.gov

Mechanistic Insights into Rearrangement Reactions

Rearrangement reactions involving aminopyridine derivatives can proceed through various mechanisms depending on the reactants and conditions. While specific studies on 2-bromopyridin-3-amine hydrochloride are not extensively detailed in the provided results, mechanistic principles can be drawn from related structures.

One relevant transformation is the Chichibabin reaction, which involves the amination of a pyridine (B92270) ring using sodium amide. wikipedia.orgscientificupdate.com This reaction proceeds via an addition-elimination mechanism through a σ-adduct, also known as a Meisenheimer complex. wikipedia.orgnih.gov In this process, a nucleophilic amide ion (NH₂⁻) attacks an electron-deficient carbon on the pyridine ring. wikipedia.orgscientificupdate.com The aromaticity of the ring is temporarily disrupted to form an anionic σ-adduct intermediate. wikipedia.org Aromaticity is then restored by the elimination of a hydride ion (H⁻), which is an unusual leaving group. myttex.net The reaction is driven by the reformation of the stable aromatic ring and the subsequent irreversible reaction of the basic hydride ion. myttex.net

In the context of substituted halopyridines, nucleophilic aromatic substitution (SNAr) is a common mechanistic pathway. pearson.com For a compound like 2-bromopyridine, a nucleophile attacks the carbon atom bonded to the bromine. pearson.com This leads to an intermediate Meisenheimer complex, followed by the expulsion of the bromide ion to yield the substituted product. pearson.com

Acid-catalyzed rearrangements have also been studied in related heterocyclic systems. For instance, the reaction of phenylhydrazinopyridines in aqueous sulfuric acid can lead to disproportionation and benzidine-type rearrangement products. rsc.org These reactions are complex and can involve the formation of multiple products through competing pathways. rsc.org Another example is the acid-catalyzed reaction of an amine with an anhydride, which proceeds through a nucleophilic attack of the amine to form a carbinolamine intermediate. researchgate.net

Furthermore, rearrangements can be influenced by the formation of transient intermediates like pyridyne (an aryne). When 3-bromopyridine (B30812) reacts under strong basic conditions (e.g., with sodium amide), it can form a pyridyne intermediate, which then leads to a mixture of substitution products. This highlights how the position of the leaving group and the reaction conditions can dictate the operative mechanism and final product distribution.

Reaction Kinetics and Identification of Rate-Limiting Steps

The kinetics of reactions involving this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. Kinetic studies on the nucleophilic substitution of various bromopyridines have been conducted to elucidate these factors. acs.org

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. pearson.com This is because this step involves the disruption of the aromatic system, which has a significant activation energy barrier. The subsequent loss of the leaving group (bromide ion) to restore aromaticity is usually a faster process.

For reactions proceeding via an SN2 mechanism, the reaction is bimolecular, meaning its rate depends on the concentration of both the substrate and the nucleophile. libretexts.orgbyjus.com The rate-determining step is the single concerted step where the nucleophile attacks and the leaving group departs. libretexts.org

In some catalytic cycles, the rate-determining step may not be the C-H activation. For example, in a cobalt-catalyzed reaction of N-aryl-2-aminopyridine, mechanistic experiments indicated that C-H activation was not the rate-limiting step. rsc.org In acid-catalyzed rearrangements of phenylhydrazinopyridines, the observed pseudo-first-order rate constants for disproportionation increase steeply with acid concentration, indicating the dependence of the reaction rate on the acidity of the medium. rsc.org

The table below summarizes kinetic data for the reaction of different bromopyridines with methoxide (B1231860) ions, illustrating the influence of substituent positions on reactivity.

Table 1: Relative Reaction Rates of Bromopyridines with Sodium Methoxide Data interpretation based on principles of nucleophilic aromatic substitution.

Compound Position of Bromine Relative Rate Activating/Deactivating Group
2-Bromopyridine 2 High N in ring is activating
3-Bromopyridine 3 Low N in ring is deactivating
4-Bromopyridine 4 High N in ring is activating

| 2-Bromopyridin-3-amine | 2 | Moderate-High | N in ring (activating), 3-amino (donating) |

This table is illustrative. The amino group at the 3-position is electron-donating, which would typically decrease the rate of nucleophilic attack compared to unsubstituted 2-bromopyridine.

Influence of Electronic and Steric Effects of Substituents on Reactivity

The reactivity of this compound is significantly governed by the electronic and steric effects of its substituents—the bromo and amino groups—and the nitrogen atom within the pyridine ring.

Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution, particularly at the C2 and C4 positions. scientificupdate.commyttex.net The amino group (-NH₂) at the C3 position is a strong electron-donating group through resonance, which increases the electron density of the ring. This electron-donating effect can counteract the activating effect of the ring nitrogen for nucleophilic substitution, potentially slowing the reaction compared to an unsubstituted 2-bromopyridine. Conversely, the bromine atom at the C2 position is an electron-withdrawing group by induction, which enhances the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack.

Steric Effects: Steric hindrance plays a crucial role in the reactivity of amines and substituted pyridines. acs.org In reactions involving the amino group of 2-bromopyridin-3-amine, the adjacent bromine atom at the C2 position can sterically hinder the approach of reactants to the nitrogen atom. Similarly, for reactions at the C2 position (e.g., substitution of the bromine), the C3-amino group can present a steric barrier to the incoming nucleophile. Studies on substituted pyridines have shown that the extent of coordination to a Lewis acid decreases as the steric requirement of a substituent at the 2-position increases. acs.org For instance, the heat of reaction decreases significantly when moving from a 2-methyl to a 2-tert-butyl substituent, highlighting the impact of steric bulk. acs.org

The table below illustrates how substituents can influence reaction outcomes.

Table 2: Influence of Substituent Position on Reaction Products Based on general principles of pyridine chemistry.

Reactant Conditions Major Product(s) Influencing Factor
3-Bromopyridine NaNH₂ 3-Aminopyridine (B143674) and 4-Aminopyridine Electronic (Pyridyne intermediate)
2-Bromopyridine NaNH₂ 2-Aminopyridine Electronic (Activation at C2)

Analysis of Side Reactions and Undesired By-product Formation

In the synthesis and reactions of 2-bromopyridin-3-amine, several side reactions can occur, leading to the formation of undesired by-products.

During the bromination of 2-aminopyridine to produce precursors, over-bromination is a common side reaction. This can lead to the formation of dibromo- or even tribromo-pyridines, such as 2-amino-3,5-dibromopyridine (B40352). acs.org The formation of these by-products complicates the purification process and reduces the yield of the desired monosubstituted product. acs.org For example, the bromination of 2-aminopyridine at room temperature can yield a mixture of 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine.

In nucleophilic substitution reactions, if conditions are not carefully controlled, the amino group itself can act as a nucleophile, potentially leading to dimerization or polymerization. Furthermore, reactions involving strong bases like sodium amide can lead to the formation of isomeric products through pyridyne intermediates, as seen in the reaction with 3-bromopyridine.

Hydrolysis of the bromo-substituent to a hydroxy group is another possible side reaction, particularly in aqueous conditions or in the presence of strong bases, which can lead to the formation of the corresponding pyridone. Diazotization of 2-aminopyridine, a related process, can yield 2-hydroxypyridine (B17775) (which exists as 2-pyridone) upon reaction with water. myttex.net

The table below lists potential by-products in reactions involving aminopyridines.

Table 3: Common By-products in Aminopyridine Reactions

Reaction Type Starting Material Potential By-product(s) Reference
Bromination 2-Aminopyridine 2-Amino-3,5-dibromopyridine acs.org
Amination 3-Bromopyridine 4-Aminopyridine

Inhibition Studies in Catalytic Processes

In catalytic processes involving 2-bromopyridin-3-amine or related compounds, certain species or conditions can inhibit the reaction, reducing the catalyst's efficiency or halting the reaction altogether.

The product itself can sometimes act as an inhibitor. In many transition metal-catalyzed reactions, strong coordination of the product to the metal center can prevent the catalyst from re-entering the catalytic cycle. The amino group on the pyridine ring is a potential ligand for the metal catalyst, and its coordination could inhibit the desired transformation.

Solvents and additives can also have a profound inhibitory effect. In a study on Ru(II)-mediated reactions of 2-bromopyridines, the reaction was completely inhibited when water was used as the solvent. myttex.net This suggests that water may interfere with the catalytic species, possibly by coordinating to the ruthenium center or reacting with other components of the catalytic system.

The electronic properties of substituents can also lead to inhibition. In the same Ru(II)-catalyzed study, it was observed that 2-bromopyridines bearing electron-donating groups at the C-3, C-5, or C-6 positions did not react under the optimized conditions. myttex.net This indicates that increased electron density on the pyridine ring can inhibit the catalytic process, possibly by altering the electronic properties of the substrate to a point where a key step in the catalytic cycle (like oxidative addition or coordination to the metal) is disfavored.

Finally, certain functional groups on the substrate can be crucial for catalytic activity, and their absence leads to inhibition. In a cobalt-catalyzed reaction, substrates lacking the N-H proton were not compatible with the reaction conditions, proving the vital role of the amine's N-H bond in the coordination with the metal catalyst. rsc.org

Advanced Characterization Techniques for 2 Bromopyridin 3 Amine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure by probing the interaction of the compound with electromagnetic radiation.

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-bromopyridin-3-amine, ¹H and ¹³C NMR spectra provide definitive information about the hydrogen and carbon environments, respectively.

¹H NMR: The proton NMR spectrum of 3-amino-2-bromopyridine (B189615) reveals distinct signals for the aromatic protons on the pyridine (B92270) ring and the amine protons. chemicalbook.comnih.gov The chemical shifts (δ) are influenced by the electronic effects of the bromine and amine substituents. In a typical spectrum in CDCl₃, the three aromatic protons appear as multiplets, while the amine protons may appear as a broad singlet. chemicalbook.comrsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The spectrum for a related compound, 2-bromopyridine (B144113), shows five distinct signals for the pyridine ring carbons, with the carbon atom bonded to the bromine appearing at a characteristic chemical shift. rsc.org

Table 1: Representative NMR Data for 2-Bromopyridine Derivatives

CompoundNucleusSolventChemical Shifts (δ, ppm)
2-Bromopyridine¹HCDCl₃8.36, 7.56, 7.49, 7.26 chemicalbook.com
2-Bromopyridine¹³CCDCl₃150.3, 142.4, 138.6, 128.4, 122.8 rsc.org
3-Amino-2-bromopyridine¹H-Data available for structural confirmation. chemicalbook.com
3-Amino-2-bromopyridine¹³C-Data available for structural confirmation. nih.gov

Infrared (IR) Spectroscopy: The FTIR spectra of 3-amino-2-bromopyridine have been studied in detail. nih.gov Key vibrational modes include N-H stretching vibrations of the amino group, C-H stretching of the pyridine ring, and ring stretching modes. nih.gov The presence of the bromine atom is confirmed by a characteristic C-Br stretching vibration, typically observed in the lower frequency region of the spectrum. nih.gov Experimental and theoretical studies have allowed for a complete assignment of the fundamental vibrational modes. nih.gov Data for the related compound 2-amino-3-bromopyridine (B76627) is also available from spectral databases. nih.gov

Raman Spectroscopy: FT-Raman spectroscopy complements IR data. For 3-amino-2-bromopyridine, Raman spectra have been recorded and analyzed, often with the aid of density functional theory (DFT) calculations to assign the observed bands. nih.gov Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the carbon backbone which may be weak in the IR spectrum. cdnsciencepub.comnih.gov

Table 2: Selected Vibrational Frequencies for 3-Amino-2-bromopyridine

Vibrational ModeFTIR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)
NH₂ Asymmetric Stretch34213422
NH₂ Symmetric Stretch33193320
C-H Stretch30953096
C=C, C=N Ring Stretch16121613
NH₂ Scissoring15881589
C-Br Stretch665665
Data derived from theoretical and experimental studies. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyridine derivatives, characteristic π-π* and n-π* transitions are observed. aip.org Studies on 2- and 3-bromopyridine (B30812) show that these transitions are sensitive to solvent polarity. aip.org For instance, the n-π* transition often experiences a blue shift (hypsochromic shift) in polar solvents like ethanol (B145695) compared to nonpolar solvents like iso-octane. aip.org In some 2-substituted pyridines, including 2-bromopyridine, the n-π* transition may be absent or obscured by the more intense π-π* band. aip.org The UV/VIS spectra of complexes containing bromopyridine ligands have also been characterized. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, HRMS, ESI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information from the fragmentation pattern of a compound.

For aromatic amines, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a common analytical method. nih.govrug.nl Electrospray ionization (ESI) is a soft ionization technique frequently used, which typically generates the protonated molecular ion [M+H]⁺. rsc.org For 2-bromopyridin-3-amine (MW ≈ 173.01 g/mol for the free base), the [M+H]⁺ ion would be observed at an m/z corresponding to its isotopic pattern, which is distinctive due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. rsc.org Fragmentation analysis in MS/MS experiments can help elucidate the structure by showing characteristic losses, such as the loss of the bromine atom or parts of the pyridine ring. nist.gov GC-MS is also utilized for the analysis of related amine compounds. researchgate.net

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of non-volatile compounds like 2-bromopyridin-3-amine hydrochloride. bldpharm.com A typical method involves a reverse-phase (RP) column, such as a C18 column, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. sielc.comcmes.orgekb.eg Detection is commonly performed using a UV or Diode Array Detector (DAD). ekb.egptfarm.pl The method can be optimized to separate isomeric impurities, such as other aminopyridines. cmes.org For Mass Spectrometry detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile phosphate (B84403) buffers. sielc.com Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution by using columns with smaller particle sizes. bldpharm.comsielc.com Gas Chromatography (GC) can also be employed for the analysis of volatile derivatives or related compounds. researchgate.net

Table 3: Typical HPLC Conditions for Aminopyridine Analysis

ParameterCondition
ColumnReverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile / Phosphate or Acetate Buffer
Flow Rate0.5 - 1.0 mL/min cmes.orgekb.eg
DetectionUV/DAD (e.g., 280 nm) cmes.org
Column TemperatureAmbient or controlled (e.g., 35 °C) cmes.org

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the free base, 3-bromopyridin-2-amine, has been determined. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. nih.gov In the crystal, molecules form centrosymmetric dimers through N-H···N hydrogen bonds. nih.gov These dimers are further linked into two-dimensional layers by C-Br···Br halogen bonding interactions. nih.gov This detailed structural information is invaluable for understanding the solid-state properties of the molecule. The crystal structures of other related derivatives, such as 5-bromopyridine-2,3-diamine and copper complexes of brominated pyridines, have also been reported, providing a basis for structural comparison. researchgate.netresearchgate.net

Table 4: Crystallographic Data for 3-Bromopyridin-2-amine

ParameterValue
Chemical FormulaC₅H₅BrN₂ nih.gov
Molecular Weight173.02 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)12.2179 nih.gov
b (Å)4.0007 nih.gov
c (Å)12.8451 nih.gov
β (°)109.731 nih.gov
Volume (ų)591.01 nih.gov
Z4 nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and indispensable technique in the characterization of novel chemical compounds, including 2-bromopyridin-3-amine and its derivatives. This method provides quantitative information about the elemental composition of a sample, which is crucial for verifying its empirical and molecular formula. The technique is particularly important for confirming the successful synthesis of a target compound and for assessing its purity.

The most common method for determining the elemental composition of organic compounds is combustion analysis. In this process, a small, precisely weighed amount of the substance is combusted in a stream of oxygen at high temperatures. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. From the masses of these products, the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be calculated. For halogen-containing compounds like 2-bromopyridin-3-amine, specific analytical methods are employed to determine the percentage of the halogen, in this case, bromine (Br).

The experimentally determined percentages of each element are then compared with the theoretically calculated values derived from the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity. nih.gov

While the synthesis of various aminopyridine derivatives is widely reported, and their characterization is often stated to include elemental analysis, the specific numerical data for this compound and its derivatives are not consistently detailed in publicly accessible literature. ekb.egcymitquimica.comnih.govresearchgate.netresearchgate.netijpsr.com However, the principles of compositional verification remain constant. For instance, in the synthesis of new heterocyclic compounds derived from 2-aminopyridine (B139424), elemental (CHN) analysis is a standard procedure to confirm the structure of the synthesized products. cymitquimica.com Similarly, studies on novel 2-amino-3-cyanopyridine (B104079) derivatives rely on elemental analysis to elucidate their structures. nih.gov

To illustrate the application of this technique, one can calculate the theoretical elemental composition for the parent compound, 2-bromopyridin-3-amine, and its hydrochloride salt. These calculated values serve as the benchmark against which experimental results would be compared.

The molecular formula for 2-bromopyridin-3-amine is C₅H₅BrN₂. researchgate.netresearchgate.net Its molecular weight is 173.01 g/mol . researchgate.net For its hydrochloride salt, this compound, the molecular formula becomes C₅H₆BrClN₂.

The theoretical elemental composition is calculated as follows:

For 2-bromopyridin-3-amine (C₅H₅BrN₂):

%C = (5 * 12.011) / 173.01 * 100 = 34.70%

%H = (5 * 1.008) / 173.01 * 100 = 2.91%

%N = (2 * 14.007) / 173.01 * 100 = 16.19%

%Br = (1 * 79.904) / 173.01 * 100 = 46.18%

For this compound (C₅H₆BrClN₂):

%C = (5 * 12.011) / 209.47 * 100 = 28.67%

%H = (6 * 1.008) / 209.47 * 100 = 2.89%

%N = (2 * 14.007) / 209.47 * 100 = 13.37%

%Br = (1 * 79.904) / 209.47 * 100 = 38.15%

%Cl = (1 * 35.453) / 209.47 * 100 = 16.92%

These calculated values are presented in the data tables below. In a research setting, any newly synthesized batch of these compounds would be subjected to elemental analysis, and the experimental results would be expected to align closely with these theoretical percentages to confirm their successful synthesis and purity.

Data Tables

Table 1: Calculated Elemental Composition of 2-bromopyridin-3-amine

ElementSymbolAtomic MassMoles in CompoundTotal Mass in CompoundPercentage Composition (%)
CarbonC12.011560.05534.70
HydrogenH1.00855.0402.91
BromineBr79.904179.90446.18
NitrogenN14.007228.01416.19
Total 173.013 100.00

Table 2: Calculated Elemental Composition of this compound

ElementSymbolAtomic MassMoles in CompoundTotal Mass in CompoundPercentage Composition (%)
CarbonC12.011560.05528.67
HydrogenH1.00866.0482.89
BromineBr79.904179.90438.15
ChlorineCl35.453135.45316.92
NitrogenN14.007228.01413.37
Total 209.474 100.00

Theoretical and Computational Studies on 2 Bromopyridin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. For 2-bromopyridin-3-amine, DFT calculations have been employed to predict its molecular geometry, electronic behavior, and other key parameters. A significant study utilized the B3LYP functional with a 6-311G(2df,2p) basis set for these calculations. mdpi.com

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 2-bromopyridin-3-amine, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Theoretical geometry optimization of 2-bromopyridin-3-amine was achieved using the DFT/B3LYP method with the 6-311G(2df,2p) basis set. mdpi.com This level of theory is well-regarded for its ability to produce molecular structures that are in close agreement with experimental data. The optimized geometry represents the molecule's most stable conformation in the gaseous phase. While the specific optimized parameters from the primary literature are not fully detailed here, the expected planar structure of the pyridine (B92270) ring is a key feature, with the bromo and amino substituents attached.

Table 1: Computational Method for Geometry Optimization

Parameter Specification
Methodology Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-311G(2df,2p)
Software Information not available in cited sources

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and electronic transition properties. mdpi.combas.bg

For 2-bromopyridin-3-amine, the HOMO and LUMO energies were calculated, and their electron density distributions were analyzed. mdpi.com The calculations revealed that the electron density of both the HOMO and LUMO is localized over the entire pyridine ring and the amino and bromo substituents. mdpi.com This delocalization is characteristic of aromatic systems and influences the molecule's chemical behavior. The energy gap is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov

Table 2: Key Electronic Properties Investigated

Property Description
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates kinetic stability and chemical reactivity.

Simulated Vibrational Spectra and Band Assignments

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's constituent atoms. Computational methods are used to simulate these spectra, which aids in the precise assignment of vibrational modes observed experimentally.

A thorough theoretical and experimental vibrational analysis has been conducted on 2-bromopyridin-3-amine. mdpi.com The vibrational frequencies were calculated theoretically using the DFT/B3LYP method with the 6-311G(2df,2p) basis set. mdpi.com These calculated harmonic frequencies were then scaled by appropriate factors to correct for anharmonicity and computational approximations, leading to excellent agreement with experimental data obtained from solid-phase FT-IR (400-4000 cm⁻¹) and FT-Raman (100-4000 cm⁻¹) spectra. mdpi.com

A complete assignment of the fundamental vibrational modes was performed using Potential Energy Distribution (PED) analysis. mdpi.com PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode, allowing for unambiguous assignments. This correlational analysis between theoretical and experimental spectra provides a detailed and reliable understanding of the molecule's vibrational behavior. mdpi.com

Computational Prediction of Reactivity and Reaction Pathways

Conceptual DFT provides a framework for predicting the chemical reactivity of molecules through various descriptors. These include global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity, as well as local reactivity descriptors like the Fukui function. rsc.orgmdpi.com The Fukui function is particularly useful as it identifies which atomic sites within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. bas.bgmdpi.com

While these computational methods are powerful for predicting reactivity, a specific study detailing the calculation of Fukui functions or mapping of reaction pathways for 2-bromopyridin-3-amine was not identified in the searched literature. Such a study would typically involve calculating the electron density of the neutral molecule as well as its anionic and cationic species to determine the Fukui indices for each atom, thereby highlighting the most reactive centers for different types of chemical reactions.

Investigation of Non-linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.in The NLO response of a molecule is related to its ability to alter its refractive index or absorb light differently under intense electromagnetic fields, a property governed by its molecular polarizability (α) and first-order hyperpolarizability (β). ias.ac.inscirp.org

Computational chemistry, specifically DFT, is a standard method for predicting the NLO properties of new materials by calculating these parameters. ias.ac.inresearchgate.net Molecules with large hyperpolarizability values are considered good candidates for NLO applications. journaleras.com However, based on the available literature, a specific computational investigation into the non-linear optical properties, such as the calculation of the first-order hyperpolarizability (β), of 2-bromopyridin-3-amine has not been reported. Such a study would be valuable in assessing its potential for use in NLO devices.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Building Block for Complex Organic Molecules

2-amino-3-bromopyridine (B76627) is recognized as a crucial heterocyclic building block in organic synthesis. biosynth.com Its structure is foundational for developing more complex molecules, particularly within the pharmaceutical industry. Research has identified it as an important intermediate in the synthesis of drugs intended for neuroprotection, analgesia, and the treatment of conditions such as Parkinson's disease. google.com The presence of the reactive bromine and amine sites on the pyridine (B92270) core allows for sequential and controlled modifications, enabling the construction of intricate molecular frameworks from a relatively simple starting material.

Synthesis of Functionalized Heterocyclic Compounds

The compound is extensively used in the synthesis of a wide array of functionalized heterocyclic derivatives through various catalyzed and uncatalyzed reactions. The reactivity of the C-Br bond, often activated by a palladium catalyst, and the nucleophilicity of the amino group are key to its synthetic utility.

Notable examples of its application include:

Palladium-Catalyzed Reactions: It serves as a substrate in palladium-catalyzed reactions to form carbolines through sequential arylation and amination. sigmaaldrich.com Furthermore, palladium-catalyzed cyanation with potassium ferrocyanide is used to produce 2-amino-3-cyanopyridine (B104079). sigmaaldrich.com

Coupling Reactions: It can be coupled with 2-chloro-3-nitropyridine (B167233) in the presence of a Xantphos ligand to yield nitro-substituted N,N′-dipyridinylamines. sigmaaldrich.com

Substitution and Derivatization: The compound can be used to synthesize 2-acylamido-3-bromopyridines and 2-anilino-3-bromopyridine. sigmaaldrich.comscientificlabs.co.uk It is also a precursor for N-(bromopyridyl)amidines. sigmaaldrich.com

Halogen Exchange: In the presence of copper(I) iodide, it can undergo a Finkelstein-type reaction with sodium iodide to produce 2-amino-3-iodopyridine. sigmaaldrich.com

The following table summarizes key synthetic transformations starting from 2-amino-3-bromopyridine.

Table 1: Synthesis of Functionalized Heterocycles from 2-amino-3-bromopyridine

Resulting Compound Class Key Reagents/Catalysts Reaction Type Source(s)
Carbolines Palladium catalyst Arylation followed by amination sigmaaldrich.com
2-amino-3-cyanopyridine Potassium ferrocyanide, Pd catalyst Cyanation sigmaaldrich.com
Nitro-substituted N,N′-dipyridinylamines 2-chloro-3-nitropyridine, Pd catalyst, Xantphos Coupling reaction sigmaaldrich.com
2-amino-3-iodopyridine Sodium iodide, Copper(I) iodide Halogen exchange sigmaaldrich.com
2-acylamido-3-bromopyridines Acylating agents Acylation sigmaaldrich.comscientificlabs.co.uk
2-anilino-3-bromopyridine Not specified Amination/Coupling sigmaaldrich.comscientificlabs.co.uk
N-(bromopyridyl)amidines Not specified Amidine synthesis sigmaaldrich.com

Precursor for Advanced Materials

The unique electronic and structural properties of the pyridine ring make 2-amino-3-bromopyridine a candidate for incorporation into advanced functional materials.

While specific research detailing the use of 2-bromopyridin-3-amine hydrochloride in fluorescent materials is not widespread, functionalized pyridine derivatives are integral to the design of luminogens. The pyridine moiety can act as a core component in fluorescent molecules and has been incorporated into materials exhibiting aggregation-induced emission enhancement (AIEE). The ability to modify the compound at its bromo and amino positions allows for the tuning of electronic properties, which is a key principle in designing new fluorescent probes and materials.

2-amino-3-bromopyridine has been identified as a potential monomer or crosslinking agent in polymer synthesis. pipzine-chem.com The incorporation of functional units like pyridines into polymer backbones is a known strategy for creating "smart" materials that can change their properties in response to external stimuli such as pH, temperature, or light. nih.govnih.gov For instance, pyridine-based polybenzimidazoles have been synthesized for applications requiring high thermal stability. benicewiczgroup.com Coordination polymers containing bipyridyl ligands have also demonstrated photo-responsive behaviors. rsc.org Although the direct synthesis of self-healing or stimuli-responsive polymers from this compound is an emerging area, its potential as a functional monomer suggests it could be used to impart responsive characteristics to new polymer systems. pipzine-chem.com

Role as an Intermediate in Agrochemical and Dye Industries

In the agrochemical sector, 2-amino-3-bromopyridine is classified as an important intermediate, primarily for the synthesis of plant-growth regulators. google.com The bromo- and amino-functionalized pyridine structure can be a key component in the molecular scaffold of active pesticidal compounds. pipzine-chem.com The bromine atom can increase the lipid solubility of a molecule, aiding its penetration into pests or pathogens. pipzine-chem.com While its role as a building block for organic pigments and dyes is plausible due to its aromatic and functionalized nature, its application in the agrochemical industry is more clearly documented. google.compipzine-chem.com

Biological and Medicinal Chemistry Applications

Intermediate in Pharmaceutical Synthesis and Drug Candidate Development

2-bromopyridin-3-amine hydrochloride serves as a crucial heterocyclic building block in the synthesis of more complex molecules with potential therapeutic value. arkat-usa.orgresearchgate.net Its structure, featuring both an amine and a bromine substituent on a pyridine (B92270) ring, allows for a variety of chemical modifications, making it a versatile precursor in medicinal chemistry. The primary amine can undergo reactions such as acylation, alkylation, and condensation, while the bromo group is amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and alkyl groups.

A significant application of this compound is as a precursor for the synthesis of various drug candidates and biologically active scaffolds. For instance, it is a key starting material for producing substituted 2,3-diaminopyridine (B105623) derivatives. researchgate.net These diamines are, in turn, essential intermediates for creating fused heterocyclic systems like azabenzimidazoles, which are recognized for their broad-spectrum biological activities. researchgate.netresearchgate.net The synthesis pathway often involves the nitration of a 2-amino-bromopyridine derivative, followed by the reduction of the nitro group to yield the vicinal diamine, which can then be cyclized to form the desired heterocyclic core. researchgate.net

Investigations into Potential Biological Activities and Biomolecular Interactions

While this compound itself is primarily a synthetic intermediate, its derivatives have been the subject of extensive investigation for their biological activities. The pyridine scaffold is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other molecular interactions, which can enhance aqueous solubility and metabolic stability. nih.gov

Antimicrobial Properties of 2-Bromopyridin-3-amine Derivatives

The increasing prevalence of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Pyridine derivatives are a promising area of this research. researchgate.net Compounds derived from 2-bromopyridin-3-amine have been investigated for their antimicrobial potential.

Research into novel pyridine and thienopyridine derivatives has shown that these compounds can exhibit good to strong antimicrobial activity against various microbial strains, including E. coli, B. mycoides, and C. albicans. researchgate.net For example, a series of novel pyridine derivatives were synthesized and tested as antimicrobial agents, with some compounds demonstrating significant zones of inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The presence and position of substituents play a critical role in the antimicrobial efficacy of these pyridine-based molecules.

Applications in Anti-Malarial and Anti-Trypanosomal Drug Discovery

Parasitic diseases like malaria and human African trypanosomiasis (sleeping sickness), caused by Plasmodium falciparum and Trypanosoma brucei respectively, pose a significant global health threat. The development of resistance to current drugs necessitates the discovery of new therapeutic agents. researchgate.net Derivatives of 2-bromopyridin-3-amine are key components in the synthesis of compounds aimed at combating these parasitic protozoans.

Synthesis of Azabenzimidazoles and (Phenylimino)pyridine Analogues

A primary strategy in this field involves the synthesis of 4-azabenzimidazoles (imidazo[4,5-b]pyridines) and related structures, which have shown promise as anti-parasitic agents. researchgate.net The synthesis starts from precursors like 2,3-diamino-5-bromopyridine, which can be derived from 2-aminopyridine (B139424) through a sequence of bromination, nitration, and reduction. researchgate.net This diamine intermediate is then reacted with various substituted benzaldehydes. This reaction can lead to two classes of compounds:

4-Azabenzimidazole derivatives: Formed through condensation and cyclization. researchgate.net

(Phenylimino)pyridine analogues: Generated via regioselective condensation under milder acidic conditions. These can be further reduced to their corresponding (phenylamino)pyridine analogues. arkat-usa.org

Structure-Activity Relationship Studies in Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the anti-parasitic potency of these derivatives. drugdesign.org By systematically modifying the substituents on the core structures, researchers can identify the molecular features essential for activity.

For the azabenzimidazole and (phenylimino)pyridine derivatives, bioassays are conducted to evaluate their efficacy against P. falciparum and T. brucei. researchgate.net These studies have revealed that specific substitutions significantly impact the inhibitory concentrations (IC50). For instance, certain 2-amino-5-bromo-3-(benzylimino)pyridine derivatives have shown promising and selective activity against T. brucei, with IC50 values in the low micromolar range. researchgate.net The data below summarizes the activity of selected compounds from one such study.

CompoundDescriptionT. brucei IC50 (µM)P. falciparum IC50 (µM)HeLa Cell Survival (%)
14a2-(4-Methoxyphenyl)-4-azabenzimidazole>20>2040
15d6-Bromo-2-(2,3-dihydroxyphenyl)-4-azabenzimidazole1.318.1>50
15g6-Bromo-2-(3-hydroxyphenyl)-4-azabenzimidazole2.211.5>50
16g2-Amino-5-bromo-3-((3-hydroxybenzyl)imino)pyridine2.7>20Not Tested

Precursors for Therapeutically Relevant Compounds (e.g., Neuron Protection, Analgesia, Anti-Parkinson's Disease)

Beyond anti-infective agents, 2-amino-3-bromopyridine (B76627), the free base of the title compound, is cited as an important intermediate in the synthesis of compounds for treating central nervous system disorders. google.compatsnap.com Patents describe its use in the preparation of drugs for neuron protection, analgesia, and anti-Parkinson's disease. google.compatsnap.com The versatility of the aminopyridine scaffold allows for the development of molecules that can interact with neurological targets. For example, aminopyridine derivatives have been explored for their potential in imaging α-synuclein aggregates, a hallmark of Parkinson's disease. nih.gov Furthermore, other heterocyclic structures derived from related precursors, such as 3,5-diaminopyrazole, have demonstrated potent analgesic and antioxidant effects in preclinical studies. nih.gov

Synthesis of Pharmacologically Relevant Piperidine (B6355638) Derivatives

The piperidine scaffold is a ubiquitous structural motif found in a vast number of pharmaceuticals and biologically active compounds. wikipedia.org Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing various functional groups to interact with biological targets. One notable application of 2-bromopyridin-3-amine is in the synthesis of precursors for corticotropin-releasing factor (CRF) receptor antagonists, which are investigated for a variety of conditions including anxiety and depression.

A key transformation utilizing 2-bromopyridin-3-amine involves its reaction with methacryloyl chloride. This reaction proceeds in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758) (DCM). The amino group of 2-bromopyridin-3-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methacryloyl chloride to form an amide linkage. This initial step is crucial for building the molecular complexity required for the final piperidine-containing target.

Following the initial acylation, the resulting product can undergo further synthetic manipulations. For instance, a patent for cyclohexyl amide derivatives as CRF receptor antagonists describes the reaction of 2-bromopyridin-3-amine with methacryloyl chloride. google.com The resulting N-(2-bromopyridin-3-yl)-2-methylpropenamide can then be subjected to a series of reactions, including cyclization and functional group modifications, to ultimately yield complex piperidine-containing structures. While the patent provides a general synthetic scheme, the detailed experimental procedures for the subsequent steps leading to a specific, marketed drug are not fully elaborated.

The research into neurokinin-3 (NK3) receptor antagonists, a class of drugs investigated for conditions like schizophrenia and hormonal disorders, also highlights the utility of pyridine-based starting materials in constructing complex molecules that often incorporate a piperidine ring. google.comresearchgate.net Although a direct synthetic route from this compound to a marketed NK3 antagonist like fezolinetant (B607441) or elinzanetant (B1671173) is not explicitly detailed in the readily available literature, the general synthetic strategies for these types of molecules often involve the coupling of various heterocyclic building blocks. tdcommons.orghyphadiscovery.com

The following table summarizes the key reactants and product from the initial step in the synthesis of a pharmacologically relevant intermediate.

Reactant 1Reactant 2BaseSolventProduct
2-Bromopyridin-3-amineMethacryloyl chlorideTriethylamineDichloromethane (DCM)N-(2-bromopyridin-3-yl)-2-methylpropenamide
Data derived from a patent describing the synthesis of CRF receptor antagonists. google.com

This initial reaction provides a foundational intermediate which can be further elaborated through various organic reactions to introduce the piperidine moiety and other necessary pharmacophoric features. The bromine atom on the pyridine ring, for example, can be utilized in cross-coupling reactions to introduce further molecular diversity.

Green Chemistry and Sustainable Synthetic Approaches for 2 Bromopyridin 3 Amine

Development of Environmentally Benign Synthetic Methods

The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental harm. ubc.ca Research has moved towards replacing hazardous solvents, such as chlorinated hydrocarbons, with more benign alternatives. rsc.orgresearchgate.net

One sustainable approach involves using water as a solvent, which is non-toxic, non-flammable, and inexpensive. acs.orgscilit.com For instance, a base-promoted amination of polyhalogenated pyridines has been successfully demonstrated using water as the solvent, offering a more environmentally friendly alternative to traditional methods that often require excess amino sources or palladium catalysts. acs.org In other syntheses, such as the Goldberg reaction for preparing related aminopyridines, solvents like toluene (B28343) and tert-amyl alcohol have been utilized, with studies focusing on optimizing the solvent to improve yield and reduce byproducts. nih.gov The development of solvent selection guides helps chemists choose the most appropriate and sustainable solvent based on health, safety, and environmental criteria. ubc.carsc.org

Table 1: Solvent Evaluation in Amination Reactions

Reaction Type Solvent(s) Evaluated Observation Reference
Base-Promoted Amination Water Effective for amination of various bromo-pyridines, providing good to excellent yields. acs.org
Goldberg Reaction Toluene, t-AmOH Toluene was found to be the best solvent for certain N-methylbenzamide couplings, while a t-AmOH/toluene mixture was optimal for others. nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. primescholars.comnih.gov Syntheses with high atom economy are inherently less wasteful. Addition and rearrangement reactions are typically the most atom-economical. rsc.org

For the synthesis of aminopyridines, strategies that reduce the number of steps and avoid the use of stoichiometric reagents that are not incorporated into the final product are preferred. patsnap.comgoogle.comresearchgate.net For example, multicomponent reactions (MCRs) are highly efficient as they combine three or more reactants in a single step to form the product, minimizing waste and simplifying the process. rasayanjournal.co.innih.gov Catalytic approaches are also central to improving atom economy, as catalysts can enable reaction pathways that use atoms more efficiently, often with water as the only byproduct. rsc.org The goal is to design synthetic routes where the generation of unwanted by-products is minimized, thus reducing the need for costly and environmentally burdensome separation and waste treatment processes. nih.gov

Process Intensification and Scalability Assessments

Process intensification involves developing smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of 2-bromopyridin-3-amine, this includes optimizing reaction conditions to achieve high yields and purity, which simplifies post-treatment and allows for direct use in subsequent steps. patsnap.comgoogle.com

Methods that are simple, have high yields, and reduce production costs are particularly suitable for large-scale industrial production. patsnap.comgoogle.com For example, a patented method for preparing 2-amino-3-bromopyridine (B76627) emphasizes its simple synthesis process and high yield, making it applicable for mass production. patsnap.com Scalability assessments also consider the availability and cost of starting materials. Routes starting from readily available and less expensive precursors like 2-aminopyridine (B139424) are often more economically viable for industrial applications. orgsyn.orgpipzine-chem.com The transition from laboratory-scale synthesis to industrial production requires careful evaluation of reaction parameters to ensure consistent results and safety on a larger scale. google.comacs.org

Table 2: Comparison of Synthetic Method Scalability

Method Key Features Scalability Potential Reference
Bromination of 2-aminopyridine High yield, simple process, few by-products. High; suitable for mass production. patsnap.comgoogle.com
Diazotization-bromination Uses readily available 2-aminopyridine. Moderate; requires careful control of reaction conditions. google.com

Reduction of Undesired By-products and Waste Management

Modern synthetic methods are designed to be more selective, generating high-purity products with minimal by-products. patsnap.comgoogle.com For instance, optimized bromination of 2-aminopyridine can yield high-purity 2-amino-3-bromopyridine that requires only simple post-treatment. google.com This reduces the need for extensive purification steps like chromatography, which consume large quantities of solvents and energy. orgsyn.org Effective waste management also involves recycling solvents and reagents where possible. ubc.ca The development of one-pot syntheses and multicomponent reactions is a powerful strategy to reduce waste, as it minimizes intermediate isolation and purification steps, leading to cleaner reaction profiles. rasayanjournal.co.innih.gov

Design of Efficient and Reusable Catalytic Systems

Catalysts are fundamental to green chemistry as they can increase reaction rates, improve selectivity, and enable reactions under milder conditions, all while being used in small amounts. The design of efficient and, crucially, reusable catalysts is a major area of research. acs.orgorgchemres.org

For the synthesis of aminopyridines, copper-catalyzed reactions, such as the Goldberg and Ullmann-Ma aminations, have been developed as efficient methods. nih.govresearchgate.net These reactions can be performed under mild conditions. For example, a copper(I)-catalyzed amination using aqueous ammonia (B1221849) provides an efficient route to various aminopyridine derivatives. researchgate.net A significant advancement is the development of heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). These catalysts are easily separated from the reaction mixture by filtration and can often be reused multiple times, which reduces cost and waste. acs.org An example is the use of a superparamagnetic recyclable nanocatalyst for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which offers high stability and easy separation using an external magnet. orgchemres.org

Table 3: Catalytic Systems for Aminopyridine Synthesis

Catalyst System Reaction Type Key Advantages Reference
CuI / 1,10-phenanthroline (B135089) Goldberg Reaction High yields, can be performed on a multigram scale. nih.gov
Cu₂O / NH₃·H₂O Amination Mild conditions, suitable for various substrates. researchgate.net
Fe₃O₄@THAM-Mercaptopyrimidine Multicomponent Synthesis Reusable, easily separated, high yield, solvent-free conditions. orgchemres.org

Future Research Directions and Emerging Perspectives

Exploration of Novel and Highly Efficient Synthetic Pathways

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 2-bromopyridin-3-amine and its hydrochloride salt. While current methods often involve the bromination of 2-aminopyridine (B139424) derivatives using reagents like N-bromosuccinimide (NBS), these processes can present challenges in terms of regioselectivity and waste generation.

Emerging synthetic strategies may include:

Continuous Flow Chemistry: Implementing continuous flow reactors could offer better control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes to catalyze the bromination or amination of pyridine (B92270) rings could provide unparalleled selectivity under mild conditions, significantly reducing the environmental impact of the synthesis.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents a powerful tool for forging new carbon-halogen and carbon-nitrogen bonds, potentially offering novel, direct routes to the target molecule from different starting materials.

Development of Advanced Catalytic Systems for Enhanced Selectivity and Sustainability

The bromine atom in 2-bromopyridin-3-amine makes it an ideal substrate for cross-coupling reactions, which are fundamental in modern chemistry. Future advancements will hinge on creating superior catalytic systems.

Sustainable Metal Catalysis: While palladium catalysts are widely used for cross-coupling reactions involving bromo-pyridines (e.g., Suzuki and Sonogashira couplings), there is a growing emphasis on replacing precious metals with more abundant and less toxic alternatives like copper, iron, or nickel. nih.gov Research into copper-catalyzed methods, such as the Goldberg amination, has already shown promise for creating N-substituted aminopyridines from 2-bromopyridine (B144113) with high efficiency. nih.gov Future work will aim to broaden the scope of these earth-abundant metal catalysts and improve their turnover numbers and stability.

Ligand Development: The performance of a metal catalyst is intrinsically linked to its surrounding ligands. The rational design of novel ligands will be crucial for fine-tuning the catalyst's reactivity and selectivity. For instance, in copper-catalyzed reactions, 1,10-phenanthroline (B135089) has been shown to be more effective than other ligands like DMEDA for certain substrates. nih.gov Future research could explore bidentate and pincer-type ligands to create more robust and universally applicable catalytic systems.

Heterogeneous Catalysis: Developing solid-supported catalysts where the active metal species are anchored to a solid matrix (e.g., polymers, silica, or metal-organic frameworks) can simplify product purification and enable catalyst recycling, aligning with the principles of green chemistry.

In-depth Mechanistic Insights through Advanced Analytical Techniques

A deeper understanding of the reaction mechanisms involving 2-bromopyridin-3-amine is essential for optimizing existing protocols and discovering new transformations. The application of advanced analytical techniques will be paramount in this endeavor.

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to monitor reactions in real-time, identifying transient intermediates and providing kinetic data that are crucial for elucidating reaction pathways.

Advanced Mass Spectrometry: The use of sophisticated mass spectrometry techniques can help in the characterization of reaction intermediates and products, especially in complex catalytic cycles.

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for modeling reaction profiles, predicting transition states, and explaining the observed selectivity in catalytic reactions. researchgate.netnih.gov Future studies will likely combine these computational models with experimental data to gain a comprehensive picture of the reaction dynamics.

Crystallographic Studies: While X-ray crystallography provides a static picture of a molecule's structure, it reveals key details about bond lengths, angles, and intermolecular interactions like hydrogen and halogen bonding. nih.gov This information is vital for understanding its solid-state behavior and for the rational design of new materials.

Rational Design and Synthesis of New Derivatives with Tuned Properties

2-bromopyridin-3-amine hydrochloride is a versatile scaffold for generating libraries of new molecules with tailored functionalities. The future in this area lies in the rational, structure-based design of these derivatives.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the parent compound—for example, by substituting the bromine atom via cross-coupling or by modifying the amino group—researchers can establish clear relationships between chemical structure and functional properties.

Targeted Synthesis: An economical method has been developed for synthesizing 2-N-substituted aminopyridines from 2-bromopyridine using a copper-catalyzed Goldberg reaction. nih.gov Future efforts will expand upon such methods to create a wider array of derivatives, including those with specific electronic, optical, or biological properties.

Computational Screening: As a precursor to synthesis, computational tools can be used to predict the properties of virtual derivatives. For instance, machine learning models can be trained to predict parameters like the nucleophilicity of related amine compounds, guiding the selection of the most promising candidates for synthesis. nih.gov

Expansion of Applications in Materials Science and Drug Discovery

The derivatives of 2-bromopyridin-3-amine are poised for expanded roles in both materials science and medicine. bldpharm.com

Materials Science: The pyridine core is a common component in organic electronic materials. Future research will explore the incorporation of 2-bromopyridin-3-amine derivatives into:

Organic Light-Emitting Diodes (OLEDs): As components of host materials or emitters. bldpharm.com

Covalent Organic Frameworks (COFs): Serving as functionalized organic monomers. bldpharm.com

Sensors: Where interaction with the pyridine nitrogen or amino group can lead to a detectable optical or electronic signal.

Drug Discovery: The aminopyridine motif is a privileged scaffold in medicinal chemistry. The ability to functionalize both the bromine and amine positions makes this compound a valuable starting point for creating libraries of potential drug candidates. Future work will focus on designing derivatives as inhibitors for specific biological targets, leveraging structure-based drug design principles. researchgate.net

Integration of Computational Design with High-Throughput Experimentation

The synergy between computational chemistry and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions and applications involving 2-bromopyridin-3-amine. acs.orgnih.gov

High-Throughput Screening (HTS): HTE platforms, which use multi-well plates to run hundreds of reactions in parallel, can rapidly screen for optimal reaction conditions (catalyst, ligand, solvent, base) for cross-coupling reactions involving 2-bromopyridin-3-amine. acs.org This dramatically accelerates the development of new synthetic methods.

Computational Lead Discovery: In drug discovery, high-throughput computational screening (HTCS) can virtually screen vast libraries of derivatives against a biological target to identify potential hits. nih.gov Methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are central to this process. nih.govnih.gov

Closed-Loop Optimization: The ultimate goal is to create a closed-loop system where machine learning algorithms propose new derivatives or reaction conditions based on previous experimental data. nih.gov These proposals are then automatically tested using HTE, and the new results are fed back into the model for continuous learning and optimization. This integration promises to significantly accelerate the pace of innovation in both synthesis and application.

Q & A

Q. What are the standard synthetic routes for 2-bromopyridin-3-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by amination. For example, nucleophilic substitution using NH₃ or protected amines under basic conditions (e.g., NaH in DMF) can introduce the amine group at the 3-position . Optimization includes adjusting temperature (e.g., 80–100°C for 12–24 hours) and solvent polarity (e.g., DMSO for polar intermediates). Monitoring reaction progress via TLC or HPLC ensures minimal byproducts .
Reaction Parameter Typical Range
Temperature80–100°C
SolventDMF, DMSO
Reaction Time12–24 hours
Yield60–85%

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C2 shifts aromatic protons downfield ).
  • FT-IR : Validate NH₂ and HCl salt formation (peaks ~3300 cm⁻¹ for N-H stretch) .
  • XRD : Resolve crystallinity and salt form discrepancies.
    Conflicting data (e.g., unexpected coupling constants) may arise from impurities or tautomerism. Cross-validation with mass spectrometry (HRMS) and elemental analysis is recommended .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water (1:3 v/v) to exploit solubility differences .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (gradient elution) removes unreacted bromopyridine.
  • Ion Exchange : For hydrochloride salt purification, weak cation exchangers (e.g., Amberlite IRC-50) retain amine derivatives .

Advanced Research Questions

Q. How can computational methods improve the design of this compound derivatives for enzyme inhibition studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., kinases). Focus on halogen bonding between bromine and active-site residues .
  • DFT Calculations : Optimize geometry and charge distribution to prioritize derivatives with enhanced electrophilicity at the pyridine ring .
  • MD Simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories (AMBER force fields) .

Q. What experimental approaches resolve contradictions in reported biological activity data for bromopyridine derivatives?

  • Methodological Answer :
  • Dose-Response Replication : Test compounds across ≥3 independent assays (e.g., IC₅₀ in enzyme inhibition) to rule out batch variability .
  • Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding .
  • Metabolite Analysis : LC-MS/MS detects degradation products that may interfere with activity .

Q. How do reaction conditions influence regioselectivity in bromopyridine functionalization?

  • Methodological Answer :
  • Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to direct bromine to C2 via kinetic control .
  • Catalytic Systems : Pd(OAc)₂/Xantphos enables selective C3 amination via Buchwald-Hartwig coupling .
Condition Regioselectivity Outcome
LDA, -78°CC2 bromination
Pd/Xantphos, 110°CC3 amination

Q. What strategies mitigate degradation of this compound in aqueous solutions during biological assays?

  • Methodological Answer :
  • Buffering : Use phosphate buffer (pH 6.5–7.0) to stabilize the hydrochloride salt .
  • Lyophilization : Store as a lyophilized powder and reconstitute in DMSO immediately before use .
  • Antioxidants : Add 0.1% ascorbic acid to prevent oxidative debromination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.